N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound classified under the category of benzamides. It features a unique molecular structure that includes a chlorobenzyl group and a furan-2-ylmethyl moiety, which contributes to its potential pharmacological activities. The compound is primarily studied for its biological properties and applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical compounds. Its synthesis is often documented in scientific literature focusing on organic chemistry and medicinal applications.
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide falls into the broader class of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. The specific substituents on the benzene ring and the presence of the furan ring distinguish this compound from others in its class.
The synthesis of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. The use of appropriate bases and catalysts can significantly enhance reaction efficiency.
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide has a complex molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | C19H15ClFNO2 |
Molecular Weight | 343.8 g/mol |
IUPAC Name | N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide |
InChI Key | QREKZVAUNBYHKA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3Cl))F |
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
The choice of reagents and conditions for these reactions can be optimized based on desired products, yields, and purity levels.
The mechanism of action for N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide is not fully elucidated but is thought to involve interactions with specific biological targets, such as enzymes or receptors involved in various metabolic pathways. Its structural features suggest potential binding interactions that may inhibit or modulate biological activity.
Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes, suggesting its relevance in drug development and therapeutic applications.
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide exhibits several notable physical properties:
The chemical properties include stability under standard laboratory conditions, reactivity with various functional groups, and solubility profiles that may influence its biological activity.
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide shows promise in several scientific fields:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: